molecular formula C21H22FNO3 B2403026 3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide CAS No. 2310121-63-0

3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide

Cat. No.: B2403026
CAS No.: 2310121-63-0
M. Wt: 355.409
InChI Key: YJJDQWDUPYFJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide (CAS 2310121-63-0) is a synthetically engineered benzamide derivative with a molecular weight of 355.4 g/mol and the molecular formula C21H22FNO3 . Its key structural feature is the 7-oxaspiro[3.5]nonan-1-yl amine substituent, a spirocyclic ether that introduces significant conformational rigidity. This rigidity is a critical design element, as it may enhance specificity for target binding and improve metabolic stability compared to more flexible linear analogs, making it a valuable building block in medicinal chemistry and drug discovery . This compound demonstrates significant potential across multiple research domains. Biological evaluations have shown it possesses notable antimicrobial properties, exhibiting activity against clinically relevant bacterial strains such as Escherichia coli and Pseudomonas aeruginosa . Furthermore, its profile extends to preliminary investigations in anti-inflammatory and anticancer research, where it has been explored for its cytotoxic effects on cancer cell lines and its ability to inhibit specific inflammatory pathways . The synthetic route typically involves a multi-step process, starting with the formation of 4-fluorophenoxybenzoyl chloride, followed by the preparation of the 7-oxaspiro[3.5]nonane intermediate, and culminating in a coupling reaction to form the final benzamide product . Structure-Activity Relationship (SAR) studies highlight the importance of its functional groups; the 4-fluorophenoxy moiety is known to influence metabolic stability and binding affinity, while the spirocyclic scaffold is crucial for conformational restraint, which is often associated with potent enzyme inhibition . Researchers can utilize this compound as a key intermediate for synthesizing more complex molecules or as a biochemical probe to study specific biological pathways . Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO3/c22-16-4-6-17(7-5-16)26-18-3-1-2-15(14-18)20(24)23-19-8-9-21(19)10-12-25-13-11-21/h1-7,14,19H,8-13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJDQWDUPYFJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F)CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 4-fluorophenoxybenzoyl chloride: This is achieved by reacting 4-fluorophenol with benzoyl chloride in the presence of a base such as pyridine.

    Synthesis of 7-oxaspiro[3.5]nonane: This intermediate can be prepared through a series of reactions involving cyclization and functional group transformations.

    Coupling Reaction: The final step involves the coupling of 4-fluorophenoxybenzoyl chloride with 7-oxaspiro[3.5]nonane in the presence of a suitable base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Benzamides

Compound Name / ID Substituents / Key Groups Target / Activity Notable Features Reference
3-(4-Fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide 4-Fluorophenoxy, 7-oxaspiro[3.5]nonan-1-yl Unknown (structural analogs suggest CNS or antimicrobial targets) Spirocyclic amine enhances rigidity; fluorophenoxy improves lipophilicity
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethylamine Not specified Electron-rich methoxy groups may increase solubility; lower rigidity vs. spiro
ZVT () Fluorophenoxyethyl sulfanyl, triazole MtDprE1 (antitubercular target) Complex structure with sulfanyl and triazole; likely higher steric hindrance
Compounds 17–19 () 4-Fluorophenoxy, trifluoromethyl, piperazine Antiplasmodial activity Trifluoromethyl enhances electronegativity; piperazine aids solubility
4-(3-Chloropropoxy)-N-(3-(4-fluorophenoxy)phenyl)benzamide (11b) Chloropropoxy, fluorophenoxy N-type calcium channel inhibition Linear propoxy chain may reduce metabolic stability vs. spirocyclic systems

Biological Activity

3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and comparisons with similar compounds.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

  • Formation of 4-fluorophenoxybenzoyl chloride : This is achieved by reacting 4-fluorophenol with benzoyl chloride in the presence of a base such as pyridine.
  • Synthesis of 7-oxaspiro[3.5]nonane : This intermediate is prepared through cyclization and functional group transformations.
  • Coupling Reaction : The final step involves the coupling of the formed 4-fluorophenoxybenzoyl chloride with 7-oxaspiro[3.5]nonane in the presence of a suitable base to yield the desired benzamide compound.
PropertyValue
Molecular FormulaC21H22FNO3
Molecular Weight351.41 g/mol
IUPAC NameThis compound
InChI KeyYJJDQWDUPYFJSJ-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological pathways. It may modulate enzyme or receptor activities, leading to various downstream effects depending on the context of use.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, comparable to established antibiotics such as isoniazid and ciprofloxacin .

Comparative Antimicrobial Efficacy

CompoundActivity Against E. coliActivity Against P. aeruginosa
This compoundModerateSignificant
IsoniazidHighLow
CiprofloxacinHighModerate

Anti-inflammatory and Anticancer Potential

In addition to its antimicrobial properties, this compound has been explored for potential anti-inflammatory and anticancer activities. Preliminary investigations suggest that it may inhibit specific inflammatory pathways and exhibit cytotoxic effects on cancer cell lines, although further research is needed to elucidate these mechanisms fully .

Study Example: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various synthesized compounds, including this compound, against clinically relevant strains. The results demonstrated that this compound not only inhibited bacterial growth but also showed synergistic effects when combined with other antibiotics, enhancing overall efficacy against resistant bacterial strains .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar compounds has highlighted the importance of specific functional groups in enhancing biological activity. For instance, modifications to the fluorine substitution on the phenoxy group have been shown to influence both potency and selectivity against target organisms .

Q & A

Q. What are the key synthetic routes for 3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide, and how can reaction conditions be optimized?

The synthesis involves three critical steps:

  • Intermediate preparation : Formation of 4-fluorophenoxybenzoyl chloride via reaction of 4-fluorophenol with benzoyl chloride in the presence of pyridine.
  • Spirocyclic synthesis : Cyclization of oxetane derivatives to generate 7-oxaspiro[3.5]nonane.
  • Coupling : Amide bond formation between intermediates using coupling agents like 2-chloro-N-methylpyridinium iodide under anhydrous conditions . Optimization includes adjusting solvent polarity (e.g., CH₂Cl₂ for coupling), temperature (25–45°C), and purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .

Q. Which analytical methods are most reliable for characterizing this compound?

  • Structural confirmation : ¹H/¹³C NMR (peaks at δ 7.2–7.8 ppm for aromatic protons, δ 3.5–4.5 ppm for spirocyclic oxa groups) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and retention time comparison against standards.
  • Crystallography : Single-crystal X-ray diffraction for absolute stereochemical assignment .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Key SAR insights include:

  • Fluorine substitution : The 4-fluorophenoxy group enhances metabolic stability and target binding affinity compared to non-fluorinated analogs.
  • Spirocyclic moiety : The 7-oxaspiro[3.5]nonane scaffold improves conformational rigidity, critical for enzyme inhibition (e.g., PRMT5) .
  • Amide linkage : Replacing the benzamide with thiophene-carboxamide (as in related compounds) alters solubility without compromising activity . Methodological approach : Synthesize derivatives with systematic substitutions (e.g., methoxy, trifluoromethyl) and evaluate via enzyme inhibition assays (IC₅₀) and cytotoxicity screens (e.g., MTT assay) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity variability)?

Discrepancies may arise from:

  • Cell line heterogeneity : Test across multiple lines (e.g., HCT-116 vs. MCF-7) with standardized protocols (fixed exposure time, serum-free conditions).
  • Compound purity : Validate via HPLC (>98% purity) and exclude batch variability.
  • Target specificity : Use siRNA knockdown or CRISPR-edited cells to confirm on-target effects (e.g., PRMT5 inhibition) .

Q. How can molecular targets be identified and validated for this compound?

  • Affinity chromatography : Immobilize the compound on sepharose beads and pull down interacting proteins from cell lysates.
  • Proteomics : LC-MS/MS analysis of eluted proteins identifies candidates (e.g., PRMT5, DDR1).
  • Validation : Competitive binding assays (Kd determination) and functional rescue experiments (e.g., PRMT5 overexpression) .

Methodological Recommendations

  • Synthetic challenges : Scale-up using continuous flow reactors to improve reproducibility and reduce byproducts .
  • Data validation : Employ orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic activity assays) .
  • Safety : Adhere to OSHA guidelines for handling fluorinated compounds (e.g., PPE, fume hoods) .

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